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Compound Name: Methallyl iodide

CAS No.: 3756-30-7

Cat. No.: B3051984 Get Quote

Introduction & Scope
The installation of a methallyl (2-methylallyl) group via enolate alkylation is a cornerstone

transformation in complex natural product synthesis and drug development. The methallyl

moiety serves as a versatile linchpin, frequently utilized in subsequent ring-closing metathesis

(RCM), Ireland-Claisen rearrangements, or epoxidation cascades. This application note

provides a comprehensive, field-proven guide to the methallylation of enolates using methallyl
iodide (3-iodo-2-methylpropene), detailing the mechanistic causality behind reagent selection

and outlining optimized experimental protocols.

Mechanistic Causality: Driving the SN2 Trajectory
Successful methallylation requires navigating the delicate balance between nucleophilic

substitution (SN2) and unwanted elimination (E2). Methallyl iodide is highly prone to

elimination to form isobutylene if the enolate is too basic or sterically hindered.

Electrophile Selection: Methallyl iodide is strictly preferred over methallyl bromide or chloride.

The superior leaving group ability of iodide significantly lowers the activation energy of the SN2

transition state. This permits the alkylation to proceed at lower temperatures (typically −78 °C

to −45 °C), which is critical for preventing the equilibration of kinetic enolates and preserving

stereochemical integrity [1].
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Counterion and Aggregation Dynamics: The choice of base dictates the aggregation state of

the enolate. For chiral auxiliaries like glycolyl oxazolidinones, sodium enolates (generated via

NaHMDS) exhibit superior reactivity compared to lithium enolates. The larger ionic radius of

Na+ creates a looser ion pair, increasing the nucleophilicity of the enolate [2]. Conversely, for

highly hindered cyclic ketones, lithium enolates are often trapped in unreactive tetrameric or

hexameric aggregates. The introduction of strongly coordinating polar aprotic cosolvents, such

as HMPA or DMPU, disrupts these aggregates to yield a highly reactive "naked" enolate [3].
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Figure 1: Mechanistic pathway of enolate methallylation via SN2 displacement.

Optimization Parameters & Quantitative Data
The following table synthesizes quantitative data from authoritative literature, highlighting how

base selection and solvent systems must be tailored to the specific substrate class to maximize

yield and diastereomeric ratio (dr).

Substrate
Type

Base /
Reagent

Solvent
System

Temp
Profile

Yield / dr Reference

Glycolyl

Oxazolidinon

e

NaHMDS

(1.5 eq)
THF

−78 °C to −45

°C

60–79% /

>95:5
[1]

α-Methyl-β-

hydroxy Ester

NaHMDS

(2.2 eq)

THF /

Toluene

−78 °C to −45

°C
75% / 9:1 [2]

Trisubstituted

Cyclohexano

ne

MeLi

(Cascade)

THF / HMPA

(1:1)
−78 °C to RT 45–55% / 3:1 [3]
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1. Preparation
Dry THF, Ar/N2 atmosphere

Cool to -78 °C

2. Enolization
Add Base (1.1-1.5 eq)

Stir 30-60 min

3. Electrophile Addition
Add Methallyl Iodide (3-5 eq)

(Neat or in THF/HMPA)

4. Alkylation & Warming
Warm to -45 °C or RT

Monitor via TLC

5. Quench & Workup
Sat. aq. NH4Cl

Extract with EtOAc/Et2O

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the methallylation of enolates.
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Protocol A: Asymmetric Methallylation of Chiral
Oxazolidinones
Designed for high stereocontrol using sodium enolates.

Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with

the oxazolidinone substrate (1.0 equiv) and anhydrous THF to achieve a 0.1 M solution.

Enolization: Cool the solution to −78 °C using a dry ice/acetone bath. Dropwise add

NaHMDS (1.0 M in THF, 1.5 equiv). Stir the mixture at −78 °C for 45 minutes to ensure

complete and irreversible enolization.

Alkylation: Add methallyl iodide (5.0 equiv) dropwise. Note: The high molar excess is

required to drive the reaction kinetics forward and compensate for any competitive

elimination of the iodide.

Warming: Replace the dry ice/acetone bath with a dry ice/acetonitrile bath to slowly warm the

reaction mixture to −45 °C. Maintain this temperature for 1.5 to 2.5 hours.

Workup: Quench the reaction at −45 °C by adding saturated aqueous NH4Cl. Allow the

mixture to warm to room temperature, then extract three times with EtOAc. Wash the

combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Purify via flash column chromatography.

Protocol B: Direct α-Alkylation of Hindered
Cyclohexanones
Designed to overcome steric hindrance using de-aggregating cosolvents.

Enolization: Generate the lithium enolate of the cyclohexanone (1.0 equiv) in anhydrous THF

at −78 °C (typically via LDA or as a cascade following cuprate addition).

De-aggregation: Add anhydrous HMPA (or DMPU as a less toxic alternative) to achieve a 1:1

v/v ratio with THF. Stir for 15 minutes. The solution color may shift, indicating the disruption

of enolate aggregates.

Alkylation: Add methallyl iodide (3.0 equiv) dropwise at −78 °C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3051984?utm_src=pdf-body
https://www.benchchem.com/product/b3051984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Warming: Allow the reaction mixture to slowly warm to room temperature overnight to force

the alkylation of the sterically congested center.

Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O. Critical Step: Wash the

organic layer extensively with water (at least 5 times) and brine to completely remove the

HMPA/DMPU. Dry over MgSO4 and concentrate for purification.

Troubleshooting & Self-Validating Checks
To ensure the protocol acts as a self-validating system, researchers should cross-reference

their isolated products against the following analytical benchmarks:

TLC Mobility: The methallylated product will consistently elute higher (less polar) than the

starting ketone or amide. The bulky, non-polar methallyl group shields the polar carbonyl

core from the silica stationary phase.

1H NMR Validation: Successful C-alkylation is definitively confirmed by the appearance of

the terminal alkene protons (C=CH2), which present as two distinct broad singlets between δ

4.70–4.90 ppm (2H). The allylic methyl group will appear as a sharp singlet at δ 1.70–1.80

ppm (3H).

Pitfall - O-Alkylation vs. C-Alkylation: If O-alkylation occurs (forming an enol ether), the 13C

NMR will show a significant downfield shift of the enol carbon (~150-160 ppm) and the

absence of the expected ketone/amide carbonyl peak (~170-210 ppm). Utilizing less polar

solvents (like pure THF or Toluene) favors C-alkylation, whereas excessive use of HMPA can

sometimes promote O-alkylation depending on the substrate's electronics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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